molecular formula C6H14N2O B170145 N,N-dimethyl-3-(methylamino)propanamide CAS No. 17268-50-7

N,N-dimethyl-3-(methylamino)propanamide

Cat. No. B170145
CAS RN: 17268-50-7
M. Wt: 130.19 g/mol
InChI Key: QOGPLHKHBMJCQX-UHFFFAOYSA-N
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Patent
US07737166B2

Procedure details

Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate (I-140) (0.62 g, 2.35 mmol) was dissolved in tetrahydrofuran (15 ml), and 10% palladium-carbon (containing about 50% water, 0.15 g) was added, followed by stirring for 16 hours under hydrogen gas atmosphere. The catalyst was removed by filtration, and the solvent was evaporated away under reduced pressure to obtain a yellow oil (0.31, quant.).
Name
Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[C:3]([CH2:5][CH2:6][N:7](C)[C:8](=O)OCC1C=CC=CC=1)=[O:4]>O1CCCC1.[C].[Pd]>[CH3:1][N:2]([CH3:19])[C:3](=[O:4])[CH2:5][CH2:6][NH:7][CH3:8] |f:2.3|

Inputs

Step One
Name
Benzyl [2-(dimethylcarbamoyl)ethyl]methylcarbamate
Quantity
0.62 g
Type
reactant
Smiles
CN(C(=O)CCN(C(OCC1=CC=CC=C1)=O)C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
palladium-carbon
Quantity
0.15 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 16 hours under hydrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a yellow oil (0.31, quant.)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN(C(CCNC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.